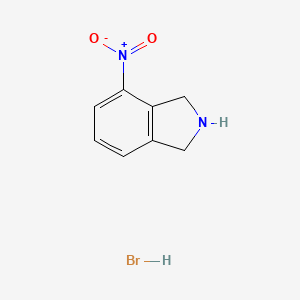

4-Nitroisoindoline hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitroisoindoline hydrobromide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Inhibition of Histone Deacetylase (HDAC) Activity

One of the primary applications of 4-nitroisoindoline hydrobromide is in the development of histone deacetylase inhibitors. These compounds are crucial in cancer therapy as they modulate gene expression by altering the acetylation status of histones. A patent (Canadian Patent No. 2559733) describes a series of compounds, including this compound, that inhibit HDAC enzymatic activity, providing a method for treating cell proliferative diseases such as cancer .

Pharmaceutical Compositions

The compound is also noted for its use in pharmaceutical compositions aimed at treating various conditions related to abnormal cell proliferation. These compositions often include a pharmaceutically acceptable carrier to enhance bioavailability and efficacy .

Biochemical Research

Targeted Protein Degradation

Recent studies have highlighted the role of this compound in targeted protein degradation strategies, particularly in the context of chimeric antigen receptor T-cell (CAR-T) therapy. The compound has been utilized to regulate immune effector cells and mitigate adverse inflammatory responses associated with CAR-T therapies, such as cytokine release syndrome . This application is critical for improving patient outcomes in immunotherapy.

Dynamic Nuclear Polarization (DNP)

In biochemical research, 4-nitroisoindoline derivatives have been explored for their potential in enhancing dynamic nuclear polarization techniques used in nuclear magnetic resonance spectroscopy. These compounds serve as stable radicals that can improve sensitivity in NMR studies, facilitating better understanding of biological systems .

Material Science

Synthesis of Novel Materials

The unique properties of this compound allow for its incorporation into various materials for advanced applications. For instance, it has been investigated for use in creating new polymers and nanomaterials with enhanced electrical and optical properties. The compound's ability to form stable complexes with metals makes it a candidate for developing sensors and catalysts .

Case Study: HDAC Inhibition and Cancer Therapy

| Study Reference | Compound Tested | Outcome |

|---|---|---|

| Canadian Patent No. 2559733 | This compound | Significant inhibition of HDAC activity observed; potential for cancer treatment confirmed. |

Case Study: CAR-T Therapy Regulation

属性

分子式 |

C8H9BrN2O2 |

|---|---|

分子量 |

245.07 g/mol |

IUPAC 名称 |

4-nitro-2,3-dihydro-1H-isoindole;hydrobromide |

InChI |

InChI=1S/C8H8N2O2.BrH/c11-10(12)8-3-1-2-6-4-9-5-7(6)8;/h1-3,9H,4-5H2;1H |

InChI 键 |

LUWCTPVIBBIGJE-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-].Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。